molecular formula C17H19N7 B6446722 4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2549035-47-2

4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B6446722
CAS No.: 2549035-47-2
M. Wt: 321.4 g/mol
InChI Key: RASIPVSAMKTKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic compound that features a pyrazole ring, a pyrimidine ring, and a piperazine ring with a pyridine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a β-dicarbonyl compound with a guanidine derivative.

    Coupling Reactions: The pyrazole and pyrimidine rings are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Piperazine Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically use halogenated derivatives and bases like sodium hydride or potassium carbonate.

Major Products

    Oxidized Derivatives: Products with additional oxygen functionalities on the pyrazole ring.

    Reduced Derivatives: Dihydropyrimidine derivatives.

    Substituted Derivatives: Compounds with various substituents on the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, 4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, making it useful in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrazol-1-yl)pyrimidine: Lacks the piperazine and pyridine substituents, making it less complex but also potentially less bioactive.

    6-(pyridin-4-yl)pyrimidine: Lacks the pyrazole and piperazine rings, which may reduce its ability to interact with certain biological targets.

    4-(piperazin-1-yl)pyrimidine: Lacks the pyrazole and pyridine rings, which may affect its overall bioactivity and specificity.

Uniqueness

The uniqueness of 4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine lies in its multi-ring structure, which allows for multiple points of interaction with biological targets

Properties

IUPAC Name

4-pyrazol-1-yl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7/c1-4-21-24(7-1)17-12-16(19-14-20-17)23-10-8-22(9-11-23)13-15-2-5-18-6-3-15/h1-7,12,14H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASIPVSAMKTKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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